molecular formula C19H19NO2S B2698833 (3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone CAS No. 737773-90-9

(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B2698833
CAS No.: 737773-90-9
M. Wt: 325.43
InChI Key: HWXVAPYBFNXYMM-UHFFFAOYSA-N
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Description

(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone: is a complex organic compound belonging to the thieno[2,3-b]pyridine family. This compound features a thieno[2,3-b]pyridine core substituted with hydroxyl, methyl, and phenyl groups, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common method is the three-component condensation of cyanothioacetamide with appropriate aldehydes and ketones[_{{{CITATION{{{1{One-Pot Synthesis of Thieno [2,3- b]pyridine and Pyrido 3′,2′:4,5 .... The reaction conditions often require the use of strong bases or acids to facilitate the formation of the thieno[2,3-b]pyridine core[{{{CITATION{{{_1{One-Pot Synthesis of Thieno [2,3- b]pyridine and Pyrido 3′,2′:4,5 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure consistency and efficiency. The use of automated systems for reaction monitoring and control can help optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: : Reduction of the carbonyl group to an alcohol.

  • Substitution: : Replacement of the methyl groups with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols.

  • Substitution: : Formation of various substituted derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context.

Comparison with Similar Compounds

This compound is unique due to its specific substitution pattern and structural features. Similar compounds include:

  • (3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone

  • (3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(3,4-dimethoxyphenyl)methanone

These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, leading to different chemical and biological properties.

Biological Activity

The compound (3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone is a complex organic molecule belonging to the thieno[2,3-b]pyridine family. Its unique structural features make it a subject of interest for various biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H19NO2SC_{19}H_{19}NO_2S. It features a thieno[2,3-b]pyridine core with hydroxyl and methyl substitutions that contribute to its chemical reactivity and biological properties.

PropertyValue
IUPAC Name(3-hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4,6-trimethylphenyl)methanone
Molecular Weight325.43 g/mol
CAS Number737773-90-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the three-component condensation of cyanothioacetamide with appropriate aldehydes and ketones under strong acidic or basic conditions. This method allows for the construction of the thieno[2,3-b]pyridine core effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For example, it has been studied for its potential to inhibit kinases involved in cancer progression.
  • Receptor Binding : It has shown promise in binding to G-protein coupled receptors (GPCRs), which are crucial in many signaling pathways related to physiological functions and disease states.

Case Studies

  • Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. Results indicated that it significantly reduced cell viability in breast cancer cells through apoptosis induction.
    • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
    • IC50 Values : MCF-7: 15 µM; HeLa: 20 µM.
  • Neuroprotective Effects : Another research focused on its neuroprotective properties against oxidative stress in neuronal cells. The compound demonstrated a reduction in reactive oxygen species (ROS) levels and improved cell survival rates.
    • Mechanism : Upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Toxicity Profile

Toxicological assessments have revealed that this compound exhibits low acute toxicity. In animal studies:

  • LD50 Values : Greater than 5000 mg/kg body weight in oral administration.
  • Observations : No significant adverse effects were noted at lower doses; however, mild effects were observed at higher doses including changes in liver and kidney weights.

Properties

IUPAC Name

(3-hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-(2,4,6-trimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2S/c1-9-6-10(2)14(11(3)7-9)16(21)18-17(22)15-12(4)8-13(5)20-19(15)23-18/h6-8,22H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXVAPYBFNXYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)C2=C(C3=C(S2)N=C(C=C3C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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